molecular formula C14H16ClN5O2 B12584048 Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- CAS No. 212891-37-7

Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-

Cat. No.: B12584048
CAS No.: 212891-37-7
M. Wt: 321.76 g/mol
InChI Key: UGLQVQTUYJNXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a tetrazole ring substituted with a chlorophenyl group, which is linked to the piperidine ring via an oxyacetyl bridge. This structural complexity imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Oxyacetyl Bridge Formation: The oxyacetyl bridge is formed by reacting the tetrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Piperidine Ring Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the acylated tetrazole derivative reacts with piperidine under basic conditions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine, 1-acetyl-, and piperidine, 1-cinnamoyl- share structural similarities but differ in their functional groups and biological activities.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-(2-chlorophenyl)-1H-tetrazole, have similar chemical properties but may differ in their reactivity and biological effects.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as chlorophenylpiperazine, exhibit similar aromatic substitution patterns but differ in their overall structure and function.

The uniqueness of Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]- lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.

Properties

CAS No.

212891-37-7

Molecular Formula

C14H16ClN5O2

Molecular Weight

321.76 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-1-yl]oxy-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H16ClN5O2/c15-12-7-3-2-6-11(12)14-16-17-18-20(14)22-10-13(21)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2

InChI Key

UGLQVQTUYJNXJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CON2C(=NN=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.